molecular formula C13H8ClF3N4OS2 B14808934 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(methoxyimino)ethyl)-4-isothiazolecarbonitrile

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(methoxyimino)ethyl)-4-isothiazolecarbonitrile

Cat. No.: B14808934
M. Wt: 392.8 g/mol
InChI Key: DBEUQFFXDQVMNJ-UHFFFAOYSA-N
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Description

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile is a complex organic compound with the molecular formula C13H8ClF3N4OS2 It is known for its unique chemical structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a sulfanyl group, and an isothiazole ring with a methoxyiminoethyl and carbonitrile substituent

Preparation Methods

The synthesis of 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinethiol. This intermediate is obtained through the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a thiol reagent under controlled conditions.

    Isothiazole Ring Formation: The next step involves the formation of the isothiazole ring. This is achieved by reacting the pyridine intermediate with a suitable isothiazole precursor, such as 2-bromo-1,3-thiazole, under specific reaction conditions.

    Introduction of the Methoxyiminoethyl Group: The final step includes the introduction of the methoxyiminoethyl group. This is typically done by reacting the isothiazole intermediate with methoxyiminoethyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions on the pyridine ring. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Hydrolysis: The methoxyiminoethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or ester.

Scientific Research Applications

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites or interfering with enzyme-substrate interactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows it to interact with a variety of biological molecules.

Comparison with Similar Compounds

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile can be compared with similar compounds such as:

    3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: This compound shares the pyridine ring with chloro and trifluoromethyl substituents but lacks the isothiazole and methoxyiminoethyl groups.

    3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of the sulfanyl group.

    3-chloro-5-(trifluoromethyl)-2-pyridinethiol: This compound is an intermediate in the synthesis of the target compound and shares the pyridine ring with chloro and trifluoromethyl substituents.

The uniqueness of 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C13H8ClF3N4OS2

Molecular Weight

392.8 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-(2-methoxyiminoethyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C13H8ClF3N4OS2/c1-22-20-3-2-10-8(5-18)11(21-24-10)23-12-9(14)4-7(6-19-12)13(15,16)17/h3-4,6H,2H2,1H3

InChI Key

DBEUQFFXDQVMNJ-UHFFFAOYSA-N

Canonical SMILES

CON=CCC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N

Origin of Product

United States

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